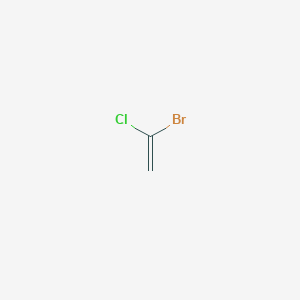
Ethene, 1-bromo-1-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene, 1-bromo-1-chloro-, also known as 1,1-dibromoethane, is a colorless liquid with a sweet odor. It is widely used in the chemical industry as a solvent, and as an intermediate in the production of other chemicals. Ethene, 1-bromo-1-chloro- is also used in the synthesis of flame retardants, fumigants, and refrigerants.
Wirkmechanismus
The mechanism of action of ethene, 1-bromo-1-chloro- is not fully understood. However, it is believed that the compound works by disrupting the cell membrane of bacteria, which leads to their death.
Biochemical and Physiological Effects:
Ethene, 1-bromo-1-chloro- has been shown to have toxic effects on the liver, kidneys, and lungs in animal studies. It has also been found to cause DNA damage and chromosomal aberrations. However, the exact mechanism of these effects is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Ethene, 1-bromo-1-chloro- is a highly reactive compound and is therefore useful in many laboratory experiments. However, it is also highly toxic and must be handled with care. The compound is also volatile and can be difficult to work with.
Zukünftige Richtungen
There are many potential future directions for research on ethene, 1-bromo-1-chloro-. One area of interest is the development of new flame retardants that are more effective and less toxic than current products. Another area of research is the development of new antimicrobial agents that are effective against drug-resistant bacteria. Additionally, more research is needed to fully understand the mechanism of action and toxic effects of ethene, 1-bromo-1-chloro-.
Synthesemethoden
The synthesis of ethene, 1-bromo-1-chloro- can be achieved by the addition of hydrogen bromide and hydrogen chloride to ethene. The reaction takes place in the presence of a catalyst such as iron or aluminum chloride. The resulting product is then purified through distillation.
Wissenschaftliche Forschungsanwendungen
Ethene, 1-bromo-1-chloro- has been extensively studied in scientific research. It has been found to have antimicrobial properties and is used in the treatment of bacterial infections. Ethene, 1-bromo-1-chloro- is also used in the production of flame retardants, which are used to reduce the risk of fire in various products such as textiles, plastics, and electronics.
Eigenschaften
CAS-Nummer |
17759-85-2 |
|---|---|
Produktname |
Ethene, 1-bromo-1-chloro- |
Molekularformel |
C2H2BrCl |
Molekulargewicht |
141.39 g/mol |
IUPAC-Name |
1-bromo-1-chloroethene |
InChI |
InChI=1S/C2H2BrCl/c1-2(3)4/h1H2 |
InChI-Schlüssel |
DQIRHMDFDOXWHX-UHFFFAOYSA-N |
SMILES |
C=C(Cl)Br |
Kanonische SMILES |
C=C(Cl)Br |
Andere CAS-Nummern |
17759-85-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




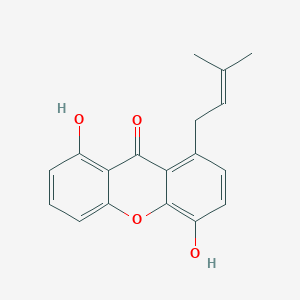

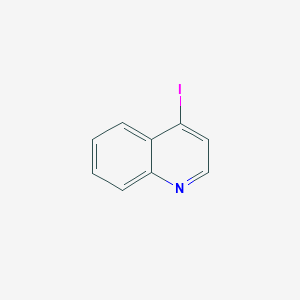
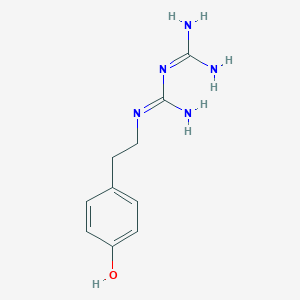
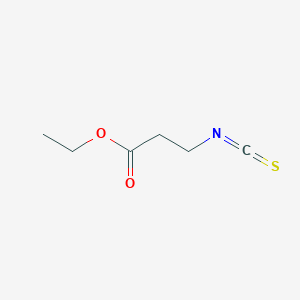
![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)
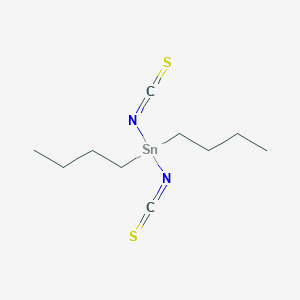
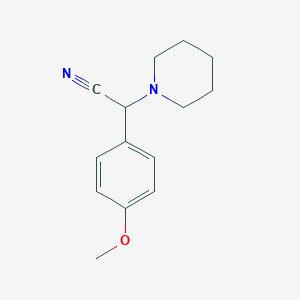
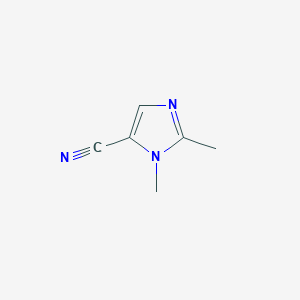
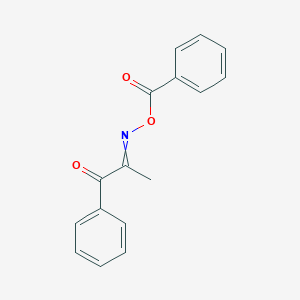
![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)

![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)